molecular formula C19H20N6O B6454466 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine CAS No. 2548980-65-8

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine

Cat. No.: B6454466
CAS No.: 2548980-65-8
M. Wt: 348.4 g/mol
InChI Key: FYCPOJSEOBPEFC-UHFFFAOYSA-N
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Description

The compound 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine (hereafter referred to as Compound A) features a bicyclic imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a piperazine ring connected via a carbonyl group at position 5.

Synthesis of analogous compounds involves nucleophilic substitution of a chloride at position 6 of the imidazo[1,2-b]pyridazine core with homopiperazine, followed by acylation or sulfonylation of the piperazine nitrogen (e.g., using cyclopropane carbonyl chloride) .

Properties

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(24-11-9-23(10-12-24)17-3-1-2-8-20-17)15-6-7-18-21-16(14-4-5-14)13-25(18)22-15/h1-3,6-8,13-14H,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCPOJSEOBPEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the pyridin-2-ylpiperazine moiety. Common synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analog Table

The following table highlights key structural analogs of Compound A , emphasizing differences in substituents and core motifs:

Compound Name Core Structure Piperazine Substituent Key Modifications Reference
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine Imidazo[1,2-b]pyridazine Pyridin-2-yl Cyclopropyl at position 2
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine Imidazo[1,2-b]pyridazine 2-Fluorophenyl Fluorine introduces electronegativity
6-(Piperazin-1-yl)-2-substituted Imidazo[1,2-b]pyridazine derivatives Imidazo[1,2-b]pyridazine Varied (aryl/alkyl) Chloride displacement at position 6
2-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Pyrido-pyrrolo-pyrimidinone 4-Ethylpiperazine Complex tricyclic core; methoxypropyl side chain
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine Piperazine 5-(Trifluoromethyl)pyridin-2-yl Trifluoromethyl enhances lipophilicity

Key Structural and Functional Differences

Core Modifications: Compound A and its fluorophenyl analog () share the imidazo[1,2-b]pyridazine core, which is distinct from the pyrido-pyrrolo-pyrimidinone core in . The imidazopyridazine scaffold is associated with planar aromaticity, favoring interactions with hydrophobic enzyme pockets, while bulkier tricyclic cores (e.g., in ) may restrict binding to specific targets .

Trifluoromethylpyridinyl substituents () enhance lipophilicity and resistance to oxidative metabolism, a feature absent in Compound A .

Synthetic Pathways :

  • Compound A and its analogs are synthesized via chloride displacement at position 6 of the imidazopyridazine core, followed by piperazine acylation. This contrasts with the multi-step ring-opening and coupling reactions required for sulfur-containing piperazine derivatives () or the isomerization strategies for pyrazolotriazolopyrimidines () .

Pharmacological Implications

  • Cyclopropyl Group : The cyclopropyl substituent in Compound A may confer metabolic stability by resisting cytochrome P450-mediated oxidation compared to linear alkyl chains .
  • Pyridin-2-yl vs. Fluorophenyl : The pyridinyl group’s nitrogen could engage in targeted hydrogen bonding, while the fluorophenyl analog’s halogen may enhance membrane permeability or modulate electron density in aromatic interactions .
  • Piperazine Flexibility : Piperazine’s conformational flexibility allows Compound A and its analogs to adopt diverse binding poses in enzyme active sites, a trait shared with derivatives in and .

Biological Activity

The compound 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Overview

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C21H22N4O
Molecular Weight 350.43 g/mol
IUPAC Name This compound
InChI Key YHNHOEDFWLMQLI-UHFFFAOYSA-N

The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly the Transforming Growth Factor-beta Activated Kinase 1 (TAK1) . TAK1 is crucial for various cellular processes, including cell growth and apoptosis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation by extracellular signals such as cytokines and growth factors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Kinase Activity : The compound has shown potent inhibitory effects on TAK1, making it a candidate for treating conditions related to aberrant kinase activity, such as cancers .
  • Antimicrobial Properties : Preliminary studies have suggested that derivatives of imidazo[1,2-b]pyridazines exhibit antimicrobial activity against various gram-positive bacteria .

Study 1: Inhibition of TAK1

A study focused on the synthesis and evaluation of various imidazo[1,2-b]pyridazine derivatives demonstrated that the compound effectively inhibits TAK1 with an IC50 value in the low micromolar range. This inhibition was linked to reduced proliferation in cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against Streptococcus pyogenes and Staphylococcus aureus. While the specific compound was not tested directly, its structural relatives showed promising results with significant inhibition zones observed in agar diffusion assays .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine ring significantly influenced biological activity. For instance, varying substituents on the pyridine moiety altered kinase inhibition potency and selectivity profiles .

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